2-Selenouridine is a modified nucleoside that incorporates selenium into the uridine structure. It is particularly significant in the context of transfer ribonucleic acids (tRNAs) where it plays a role in the wobble position of the anticodon loop. This modification is critical for enhancing the stability and functionality of RNA molecules, especially during protein synthesis and other cellular processes. The unique properties of 2-selenouridine stem from the presence of selenium, which imparts distinct biochemical characteristics compared to its sulfur and oxygen analogs.
2-Selenouridine is derived from uridine, a naturally occurring nucleoside found in RNA. The incorporation of selenium can occur through enzymatic pathways or chemical synthesis. In bacteria, the enzyme tRNA 2-selenouridine synthase (SelU) catalyzes the conversion of 5-substituted 2-thiouridine to 2-selenouridine, highlighting its biological relevance in selenoprotein synthesis and antioxidant defense mechanisms .
Chemically, 2-selenouridine belongs to the class of modified nucleosides. It can be classified as a selenonucleoside due to the presence of selenium in its structure. Its classification extends to various categories based on its functional roles in RNA biology, including its involvement in codon recognition and potential antioxidant activities .
The synthesis of 2-selenouridine can be achieved through both chemical and enzymatic methods. The chemical synthesis typically starts with 5-substituted 2-thiouridines, which undergo selenation using sodium selenohydride under inert conditions to prevent oxidation .
The molecular formula of 2-selenouridine is CHNOSe. Its structure features a ribose sugar linked to a seleno-modified uracil base.
2-Selenouridine participates in various chemical reactions, including oxidation and reduction processes due to the reactivity of selenium.
The mechanism by which 2-selenouridine functions primarily involves its role in RNA structure and function. Its incorporation into tRNA enhances stability and may influence codon-anticodon interactions during translation.
2-Selenouridine (Se²U) is a hypermodified nucleoside found at the wobble position (position 34) of specific transfer RNAs (tRNAs) in bacteria, notably in tRNALys, tRNAGlu, and tRNAGln. This modification replaces sulfur with selenium at the 2-position of the uracil ring, forming a C-Se bond that confers distinct biochemical properties critical for translational fidelity and cellular redox homeostasis. Unlike its sulfur-containing analog 2-thiouridine (S²U), Se²U exhibits enhanced polarizability and unique redox behavior, allowing reversible oxidation states that may protect tRNA integrity under oxidative stress. Its biosynthesis requires the enzyme tRNA 2-selenouridine synthase (SelU), which catalyzes a two-step conversion via a geranylated intermediate, utilizing selenophosphate as the selenium donor. Se²U represents a key component of the prokaryotic epitranscriptome, fine-tuning genetic decoding while serving potential antioxidant functions.
In prokaryotes, Se²U occurs predominantly as 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) in tRNALys and tRNAGlu, and 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) in tRNAGln. The enzyme SelU (also known as YbbB) governs its biosynthesis through a meticulously characterized two-step pathway [1] [4]:
SelU substrate recognition depends on:
Functional consequences of Se²U modification include:
Table 1: Impact of Se²U on Codon Recognition in Bacterial tRNAs
tRNA Isoacceptor | Codon Recognized | Modification at Position 34 | Base Pairing Efficiency |
---|---|---|---|
tRNALys(UUU) | AAA, AAG | mnm⁵Se²U | Enhanced G recognition |
tRNAGlu(UUC) | GAA, GAG | mnm⁵Se²U | Balanced A/G recognition |
tRNAGln(UUG) | CAA, CAG | cmnm⁵Se²U | Improved ribosomal binding |
The evolutionary trajectory of Se²U biosynthesis reveals a dynamic history of gene loss, horizontal transfer, and functional adaptation. Key insights include:
Table 2: Evolutionary Distribution of Se²U Biosynthesis Genes in Bacterial Lineages
Phylogenetic Group | selD Prevalence | selU Prevalence | Notable Adaptations |
---|---|---|---|
Proteobacteria | 89% | 76% | Frequent HGT; strain-specific losses |
Firmicutes | 67% | 54% | Co-occurrence with Se-cofactor genes |
Spirochaetes | 42% | 38% | selU acquired via HGT |
Cyanobacteria | 31% | 0% | selD fused to NADH dehydrogenase |
Chemically, selenium’s larger atomic radius and lower electronegativity compared to sulfur underpin functional divergences between Se²U and S²U:
Table 3: Chemical and Functional Comparison of S²U and Se²U
Property | 2-Thiouridine (S²U) | 2-Selenouridine (Se²U) | Functional Consequence |
---|---|---|---|
Bond Length (C–X) | 1.81 Å (C–S) | 1.98 Å (C–Se) | Enhanced base stacking |
Oxidation Product | Irreversible sulfoxides | Reversible diselenide | Antioxidant buffering |
pKa of XH | ~8.5 (thiol) | ~5.2 (selenol) | Deprotonated at physiological pH |
Wobble Conformation | C3’-endo locked | C3’-endo dominant | Restricts non-Watson-Crick pairing |
Codon Preference | Strong preference for NNA | Balanced NNA/NNG recognition | Expanded synonymous codon decoding |
The enzymatic promiscuity of SelU underscores the metabolic link between these modifications: the same enzyme catalyzes both geranylation (yielding R⁵geS²U as a biological intermediate) and selenation. This suggests an evolutionary recruitment of sulfur-modifying enzymes for selenium incorporation, driven by the adaptive advantage of Se²U in fluctuating redox environments [1] [9].
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